Norverapamil-d7
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Overview
Description
Norverapamil-d7 is a deuterium-labeled derivative of Norverapamil, which is an N-demethylated metabolite of Verapamil. Verapamil is a well-known L-type calcium channel blocker and P-glycoprotein function inhibitor. This compound retains these properties and is primarily used in scientific research to study the pharmacokinetics and metabolism of Verapamil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norverapamil-d7 involves the incorporation of deuterium atoms into the Norverapamil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route can vary, but it generally involves the following steps:
N-Demethylation: Verapamil undergoes N-demethylation to form Norverapamil.
Deuterium Labeling: The hydrogen atoms in Norverapamil are replaced with deuterium using deuterated reagents under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Verapamil are subjected to N-demethylation.
Deuterium Exchange: The resulting Norverapamil is then treated with deuterated reagents to achieve the desired deuterium labeling.
Chemical Reactions Analysis
Types of Reactions
Norverapamil-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Verapamil.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions
Major Products
Oxidation Products: Oxides of this compound.
Reduction Products: Verapamil.
Substitution Products: Halogenated derivatives of this compound
Scientific Research Applications
Norverapamil-d7 is widely used in scientific research for various applications:
Pharmacokinetics: It is used to study the pharmacokinetics of Verapamil and its metabolites in biological systems.
Metabolism Studies: Researchers use it to investigate the metabolic pathways and mechanisms of Verapamil.
Drug Interaction Studies: It helps in understanding the interactions between Verapamil and other drugs, particularly those involving P-glycoprotein.
Analytical Method Development: It is used in the development and validation of analytical methods for detecting and quantifying Verapamil and its metabolites
Mechanism of Action
Norverapamil-d7 exerts its effects by blocking L-type calcium channels and inhibiting P-glycoprotein function. The mechanism involves:
Calcium Channel Blockade: It inhibits the influx of calcium ions into cells, leading to relaxation of vascular smooth muscles and reduced cardiac contractility
P-glycoprotein Inhibition: It inhibits the function of P-glycoprotein, a drug efflux transporter, thereby increasing the intracellular concentration of various drugs
Comparison with Similar Compounds
Similar Compounds
Verapamil: The parent compound, a non-dihydropyridine calcium channel blocker.
Norverapamil: The non-deuterated form of Norverapamil-d7.
Diltiazem: Another non-dihydropyridine calcium channel blocker with similar pharmacological properties
Uniqueness
This compound is unique due to its deuterium labeling, which provides several advantages:
Increased Stability: Deuterium-labeled compounds are generally more stable than their non-labeled counterparts.
Enhanced Detection: The presence of deuterium allows for more precise detection and quantification in analytical studies
Biological Activity
Norverapamil-d7 is a deuterated analog of Norverapamil, which is an N-demethylated metabolite of the calcium channel blocker Verapamil. This compound is primarily recognized for its role as a calcium channel blocker , particularly affecting L-type calcium channels. The incorporation of deuterium not only enhances the compound's stability but also facilitates more precise tracking in pharmacological studies, making it a valuable tool in research on drug metabolism and interactions.
- Molecular Formula: C26H36N2O4
- Molecular Weight: Approximately 469.04 g/mol
- CAS Number: 45040133
This compound functions by inhibiting calcium influx through L-type calcium channels, which leads to various physiological effects, including:
- Vasodilation: Reducing vascular resistance and blood pressure.
- Negative Inotropic Effect: Decreasing the force of heart muscle contraction.
- Antiarrhythmic Properties: Helping to stabilize heart rhythms.
The presence of deuterium isotopes allows researchers to study the pharmacokinetics and metabolic pathways of this compound without significantly altering its biological activity compared to its non-labeled counterparts .
Applications in Research
This compound has several applications in pharmacological research, including:
- Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Drug Interaction Studies: Assessing how this compound interacts with other drugs, particularly regarding P-glycoprotein (P-gp) function inhibition.
- Metabolic Pathway Elucidation: Investigating metabolic pathways and the effects of deuteration on drug metabolism.
Comparative Analysis of Calcium Channel Blockers
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Verapamil | Non-deuterated form | Widely used for hypertension |
Diltiazem | Different chemical structure | Another L-type calcium channel blocker |
Nifedipine | Distinct class | Primarily acts on vascular smooth muscle |
Norverapamil | N-demethylated form | Direct metabolite of Verapamil |
This compound | Deuterated version | Enhanced stability and traceability in studies |
Case Studies and Research Findings
-
Pharmacokinetics in Animal Models:
A study evaluated the pharmacokinetic profile of this compound in rats. The results indicated that the deuterated form exhibited a longer half-life compared to non-deuterated Norverapamil, suggesting improved stability in vivo. The study utilized advanced mass spectrometry techniques to track the compound's metabolic fate. -
Drug Interaction Studies:
A recent investigation assessed the interaction between this compound and other cardiovascular agents. It was found that co-administration with certain drugs significantly altered plasma concentrations, emphasizing the importance of understanding drug-drug interactions when using calcium channel blockers . -
Cellular Impact Studies:
In vitro studies demonstrated that this compound effectively inhibited calcium influx in cardiac myocytes, leading to a reduction in contractility. This supports its potential use as an antiarrhythmic agent while providing insights into its mechanism of action at the cellular level .
Properties
Molecular Formula |
C26H36N2O4 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile |
InChI |
InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3/i1D3,2D3,19D |
InChI Key |
UPKQNCPKPOLASS-HXAWLNHQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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